molecular formula C16H13F3N4S B12144277 3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine

3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12144277
M. Wt: 350.4 g/mol
InChI Key: DQDHFQWTEMZNGG-UHFFFAOYSA-N
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Description

3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This metal-free synthesis is efficient and scalable, providing moderate to good yields of the desired product. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In antimicrobial applications, it targets the heme protein, which co-catalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share similar biological activities but differ in their specific molecular structures and targets .

Properties

Molecular Formula

C16H13F3N4S

Molecular Weight

350.4 g/mol

IUPAC Name

3-[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H13F3N4S/c1-23-14(12-5-3-7-20-9-12)21-22-15(23)24-10-11-4-2-6-13(8-11)16(17,18)19/h2-9H,10H2,1H3

InChI Key

DQDHFQWTEMZNGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CN=CC=C3

Origin of Product

United States

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